

# The Crystal Structure of Whitlockite: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **Whitlockite**

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This technical guide provides an in-depth analysis of the crystal structure of **whitlockite**, a calcium phosphate mineral of significant interest in various scientific and biomedical fields. This document summarizes key crystallographic data, details the experimental protocols for its characterization, and presents a visual representation of its structural arrangement.

## Crystallographic Data

**Whitlockite** is a member of the phosphate mineral group and exhibits a complex crystal structure. It crystallizes in the trigonal system with the rhombohedral space group  $R\bar{3}c$ <sup>[1][2][3]</sup>. The chemical formula of **whitlockite** can be variable, with the general formula often represented as  $\text{Ca}_9(\text{Mg},\text{Fe})(\text{PO}_4)_6(\text{PO}_3\text{OH})$ <sup>[3]</sup>. The structure is characterized by a framework of interconnected calcium-oxygen polyhedra and phosphate tetrahedra<sup>[4]</sup>.

## Unit Cell Parameters

The lattice parameters of **whitlockite** have been determined by various studies, primarily using X-ray and neutron diffraction techniques. The values can vary slightly depending on the specific chemical composition of the sample. A summary of reported hexagonal unit cell parameters is presented in Table 1.

a (Å)	c (Å)	V (Å <sup>3</sup> )	Source
10.33	37.103(5)	-	<a href="#">[3]</a>
10.310(2)	37.103(5)	-	<a href="#">[2]</a>
10.3685(4)	37.1444(13)	3458.2(3)	<a href="#">[1]</a>
10.357(3)	37.095(15)	3446(2)	<a href="#">[1]</a>

Table 1: Reported Hexagonal Unit Cell Parameters for **Whitlockite**.

## Atomic Coordinates

The precise arrangement of atoms within the **whitlockite** crystal lattice is defined by their fractional coordinates. The following table provides an example of atomic coordinates for a **whitlockite** sample from Palermo Mine, USA, as determined by single-crystal X-ray diffraction.

Atom	Wyckoff Position	x	y	z	Occupancy
Ca(1)	18b	0.2801(1)	0.1387(1)	0.1876(1)	1
Ca(2)	18b	0.2319(1)	0.2642(1)	0.0911(1)	1
Ca(3)	18b	0.2528(1)	0.2858(1)	0.0000(1)	1
Mg/Fe	6a	0	0	0.25	0.533/0.342
P(1)	18b	0.1789(1)	0.4612(1)	0.1552(1)	1
P(2)	18b	0.1293(1)	0.1589(1)	0.0531(1)	1
P(3)	6a	0	0	0.4321(1)	1
O(1)	18b	0.2971(2)	0.5291(2)	0.1663(1)	1
O(2)	18b	0.1069(2)	0.2961(2)	0.1543(1)	1
O(3)	18b	0.1412(2)	0.5113(2)	0.1132(1)	1
O(4)	18b	0.1551(2)	0.5231(2)	0.1948(1)	1
O(5)	18b	0.2458(2)	0.1421(2)	0.0631(1)	1
O(6)	18b	0.0812(2)	0.1987(2)	0.0132(1)	1
O(7)	18b	0.0621(2)	0.2113(2)	0.0912(1)	1
O(8)	18b	0.1281(2)	0.0821(2)	0.0481(1)	1
O(9)	18b	0.1192(2)	0.0811(2)	0.4411(1)	1
O(10)	6a	0	0	0.3921(2)	1
H(10)	18b	0.031(4)	0.062(4)	0.383(1)	0.857

Table 2: Fractional Atomic Coordinates of **Whitlockite**[\[1\]](#). Note: The data presented is a representative example and may vary between different **whitlockite** specimens.

## Experimental Protocols

The determination of the crystal structure of **whitlockite** relies on sophisticated analytical techniques, primarily single-crystal X-ray diffraction (XRD) and neutron diffraction, often coupled with Rietveld refinement for powder diffraction data.

## Single-Crystal X-ray Diffraction (XRD)

A common methodology for single-crystal XRD analysis of **whitlockite** involves the following steps:

- **Crystal Selection and Mounting:** A suitable single crystal of **whitlockite**, typically with dimensions in the range of 0.1 to 0.2 mm, is carefully selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is often performed at room temperature using a monochromatic X-ray source, such as MoK $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ )[5]. A CCD area detector is commonly used to collect the diffraction data over a wide range of scattering angles ( $2\theta$ )[5]. Multiple frames are collected by rotating the crystal through different orientations.
- **Data Processing:** The raw diffraction data are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects[5]. An absorption correction may also be applied depending on the crystal size and shape.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson techniques to obtain an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares methods against the experimental diffraction data[2]. The refinement process optimizes the atomic coordinates, site occupancy factors, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the refinement is assessed by the R-factor (agreement factor).

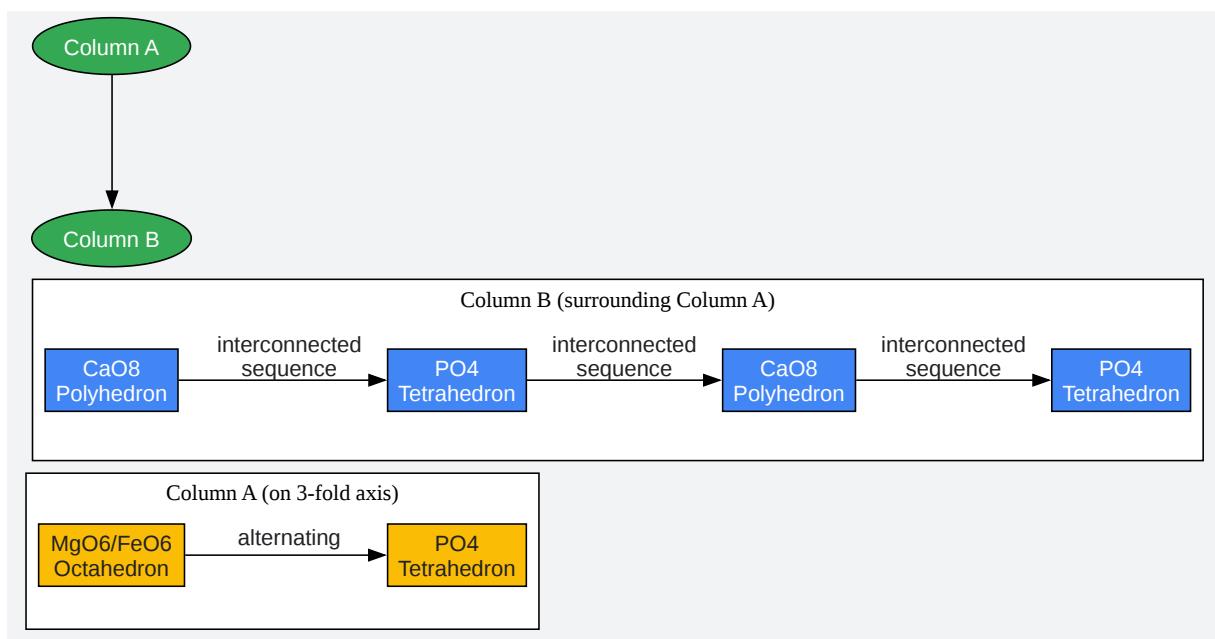
## Rietveld Refinement

For polycrystalline (powder) samples of **whitlockite**, Rietveld refinement is a powerful technique to extract detailed structural information from the powder XRD pattern.

- Data Collection: A high-quality powder XRD pattern is collected using a diffractometer in a step-scan mode over a broad  $2\theta$  range[4].
- Initial Model: The refinement starts with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions of a known isostructural compound or a previously determined **whitlockite** structure[4].
- Refinement Process: The Rietveld refinement software (e.g., FullProf, GSAS) is used to iteratively adjust the structural and instrumental parameters to minimize the difference between the calculated and observed powder diffraction profiles. The refined parameters typically include:
  - Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors, and isotropic or anisotropic displacement parameters.
  - Profile Parameters: Peak shape function parameters (e.g., Gaussian and Lorentzian components of a pseudo-Voigt function), background coefficients, and preferred orientation parameters[4].
- Analysis of Results: The final refined structural parameters provide detailed information about the crystal structure of the **whitlockite** sample. The goodness-of-fit indicators, such as  $R_{wp}$  (weighted profile R-factor) and  $\chi^2$  (chi-squared), are used to evaluate the quality of the refinement[4].

## Structural Visualization

The crystal structure of **whitlockite** is a complex three-dimensional network. The following diagram illustrates the fundamental building blocks and their connectivity. The structure is composed of columns of polyhedra running parallel to the c-axis. One type of column consists of alternating  $\text{MgO}_6$  (or  $\text{FeO}_6$ ) octahedra and  $\text{PO}_4$  tetrahedra. These are surrounded by six other columns, each containing a sequence of  $\text{CaO}_8$  polyhedra and  $\text{PO}_4$  tetrahedra.



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Caption: A simplified representation of the columnar arrangement in the **whitlockite** crystal structure.

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- To cite this document: BenchChem. [The Crystal Structure of Whitlockite: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577102#what-is-the-crystal-structure-of-whitlockite]

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